2-Iodobenzenesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

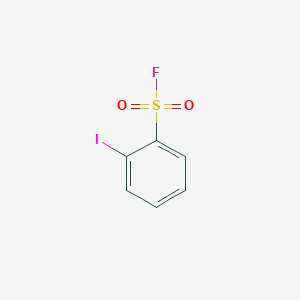

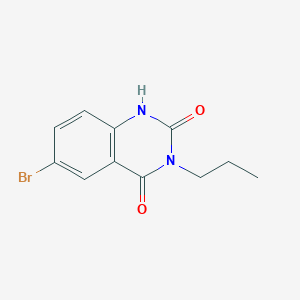

2-Iodobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H4FIO2S . It has an average mass of 286.063 Da and a monoisotopic mass of 285.896057 Da .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as this compound, has been a subject of numerous research publications. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been applied to various reactions, including the deprotection of a CF2H group and Ruppert–Prakash reactions for the perfluoroalkylation of benzaldehyde .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model, providing a detailed view of its structure .Chemical Reactions Analysis

Fluorine-containing compounds, such as this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . For instance, fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides .More detailed properties may be available through specialized chemical databases or suppliers .

科学的研究の応用

Oxidative Aliphatic C-H Fluorination

A study by Liu et al. (2012) highlights the use of 2-iodobenzenesulfonyl fluoride derivatives in the oxidative aliphatic C-H fluorination of hydrocarbons, facilitated by a manganese catalyst. This process allows for the selective introduction of fluorine atoms into relatively inert carbon-hydrogen bonds, a key step in synthesizing fluorinated organic compounds used in drug development and other applications. The research demonstrates the compound's effectiveness in achieving selective fluorination at challenging sites within complex molecules, such as terpenoids and steroids, under mild conditions (Liu et al., 2012).

Electrocatalytic Fluorination in Ionic Liquid

Another application involves its use in the electrochemical fluorination of organosulfur compounds, as reported by Sawamura et al. (2010). This process utilizes polymer-supported iodobenzene derivatives, including this compound, to achieve fluorination in an undivided cell under constant current conditions, yielding fluorinated products with moderate to good yields. The ability to recycle the iodobenzene derivative catalyst makes this method both efficient and environmentally friendly, offering a practical approach to synthesizing fluorinated organic molecules (Sawamura et al., 2010).

Hypervalent Iodine-mediated Radiofluorination

In the field of positron emission tomography (PET) imaging, this compound derivatives are used in hypervalent iodine-mediated radiofluorination of non-activated and hindered aromatics. Rotstein et al. (2014) developed a methodology that leverages spirocyclic hypervalent iodine(III) complexes for the regioselective radiofluorination of arenes and heteroarenes with fluorine-18, a radioactive isotope used in PET. This approach enables the synthesis of previously elusive fluorine-18-labelled compounds, expanding the toolkit for developing new radiopharmaceuticals for diagnostic imaging (Rotstein et al., 2014).

Safety and Hazards

While specific safety and hazard information for 2-Iodobenzenesulfonyl fluoride was not found, it’s important to handle all chemicals with care. For instance, some chemicals can cause serious eye irritation and may be harmful if swallowed . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

将来の方向性

The future directions of research involving 2-Iodobenzenesulfonyl fluoride and similar compounds are vast. Fluorine has proven to be remarkably successful in drug development programmes, and most of these programmes will at least explore fluorine during the optimization of a lead compound . Furthermore, the use of fluorescent chemosensors for sensing environmentally and biologically relevant important metals is of great interest .

作用機序

Mode of Action

The compound interacts with its targets through a process known as covalent enzyme inhibition . This involves the formation of a covalent bond between the sulfonyl fluoride and the target protein, leading to changes in the protein’s function. The exact nature of these changes would depend on the specific protein being targeted.

Pharmacokinetics

Like other sulfonyl fluorides, it is likely to be relatively stable in aqueous environments This stability would contribute to its bioavailability

生化学分析

Cellular Effects

The effects of 2-Iodobenzenesulfonyl fluoride on cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

特性

IUPAC Name |

2-iodobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWRHVUUJYWRFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2889165.png)

![4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2889167.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2889168.png)

![1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2889171.png)

![Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate](/img/structure/B2889174.png)

![methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2889175.png)

![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2889188.png)